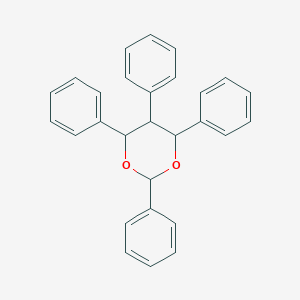
2,4,5,6-Tetraphenyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5,6-Tetraphenyl-1,3-dioxane is an organic compound characterized by its unique structure, which includes four phenyl groups attached to a 1,3-dioxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetraphenyl-1,3-dioxane typically involves the condensation reaction of tetraphenylethene with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the 1,3-dioxane ring. Commonly used catalysts include para-toluene sulfonic acid (PTSA) and sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,4,5,6-Tetraphenyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxane ring to more saturated derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Products include tetraphenyl-1,3-dioxanone or tetraphenyl-1,3-dioxanoic acid.
Reduction: Products include more saturated dioxane derivatives.
Substitution: Products include nitro or halogenated derivatives of this compound.
科学研究应用
2,4,5,6-Tetraphenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials with unique properties, such as luminescent materials for optoelectronic devices
作用机制
The mechanism by which 2,4,5,6-Tetraphenyl-1,3-dioxane exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing properties of the phenyl groups. These properties can stabilize or destabilize reaction intermediates, thereby affecting the reaction pathway and outcome .
相似化合物的比较
Similar Compounds
Tetraphenylethene: A precursor in the synthesis of 2,4,5,6-Tetraphenyl-1,3-dioxane, known for its aggregation-induced emission properties.
Hexaphenylbenzene: Another aromatic compound with multiple phenyl groups, used in similar applications.
Tetraphenylcyclopentadienone: A compound with a similar structure, used in Diels-Alder reactions.
Uniqueness
This compound is unique due to its 1,3-dioxane ring structure, which imparts distinct chemical and physical properties. The presence of four phenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
111791-02-7 |
|---|---|
分子式 |
C28H24O2 |
分子量 |
392.5 g/mol |
IUPAC 名称 |
2,4,5,6-tetraphenyl-1,3-dioxane |
InChI |
InChI=1S/C28H24O2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)29-28(24-19-11-4-12-20-24)30-27(25)23-17-9-3-10-18-23/h1-20,25-28H |
InChI 键 |
ALBAVXKZTPHDJS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(OC(OC2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


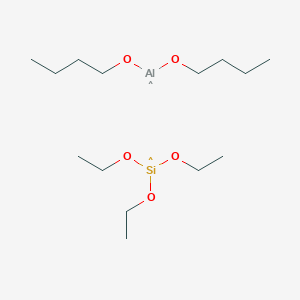
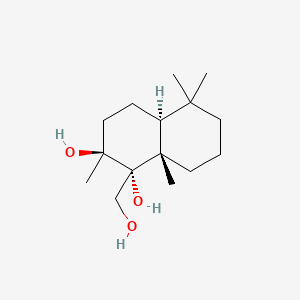
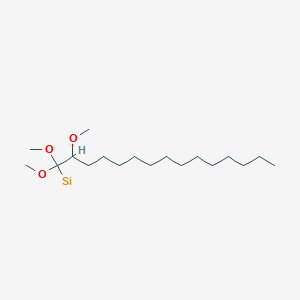
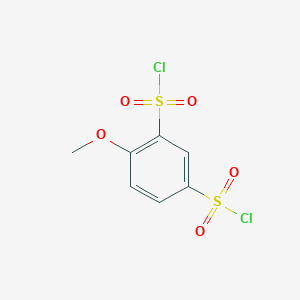
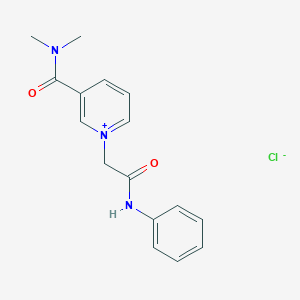
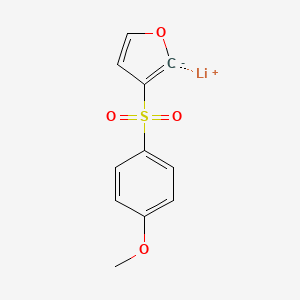
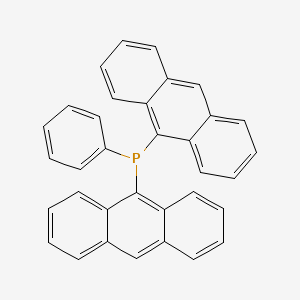
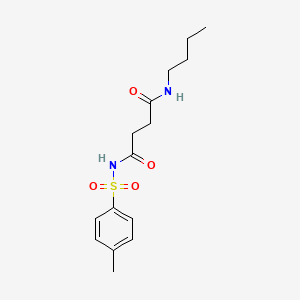
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)
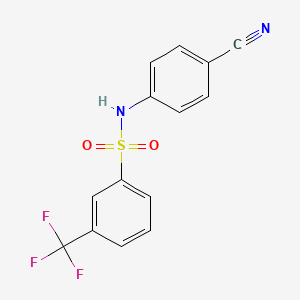

![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)
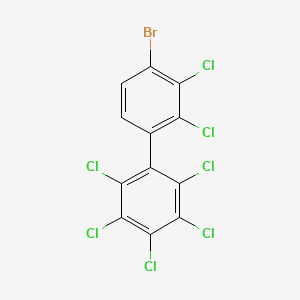
![3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one](/img/structure/B14319759.png)
